

13C NMR analysis of 1-Bromo-7-phenylheptane

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Compound of Interest

Compound Name: **1-Bromo-7-phenylheptane**

Cat. No.: **B1273157**

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An In-depth Technical Guide to the 13C NMR Analysis of **1-Bromo-7-phenylheptane**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for **1-bromo-7-phenylheptane**. Due to the absence of publicly available experimental spectra for this specific compound, the data presented herein is a prediction based on the analysis of structurally similar compounds, namely 1-phenylheptane and various 1-bromoalkanes. This document includes a tabulated summary of the predicted chemical shifts, a detailed experimental protocol for data acquisition, and a structural correlation diagram to aid in spectral interpretation.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of **1-bromo-7-phenylheptane** is predicted to exhibit 11 unique signals, corresponding to the 11 chemically distinct carbon environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a tetramethylsilane (TMS) standard.

The prediction is based on the known spectrum of 1-phenylheptane, with adjustments made for the substituent effect of the bromine atom on the aliphatic chain. The presence of the electronegative bromine atom is expected to cause a significant downfield shift for the carbon directly attached to it (C1) and progressively smaller effects on the subsequent carbons.

Table 1: Predicted 13C NMR Chemical Shifts for **1-Bromo-7-phenylheptane**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C1 (-CH ₂ Br)	33-35
C2	32-34
C3	28-30
C4	28-30
C5	31-33
C6	35-37
C7	35-37
Cipso	142-144
Cortho	128-130
Cmeta	128-130
Cpara	125-127

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines a standard methodology for the acquisition of a ¹³C NMR spectrum for a small organic molecule such as **1-bromo-7-phenylheptane**.

1. Sample Preparation:

- Sample Weighing: Accurately weigh approximately 50-100 mg of **1-bromo-7-phenylheptane**.
- Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for nonpolar organic compounds and its deuterium signal is used for locking the magnetic field.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

- Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure no solid particles are transferred.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (0 ppm).

2. NMR Spectrometer Setup:

- The data should be acquired on a high-resolution NMR spectrometer, for instance, operating at a frequency of 100 MHz or higher for ^{13}C nuclei.
- The spectrometer is locked onto the deuterium signal of the solvent.
- The sample is shimmed to achieve a homogeneous magnetic field.

3. Data Acquisition:

- A standard proton-decoupled ^{13}C NMR pulse sequence is used.
- Key acquisition parameters include:
 - Pulse Angle: A 45-90 degree pulse angle is typically used.
 - Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quantitative analysis.[\[1\]](#)
 - Number of Scans: Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
 - Spectral Width: A spectral width of approximately 200-240 ppm is typical to encompass the full range of expected chemical shifts.

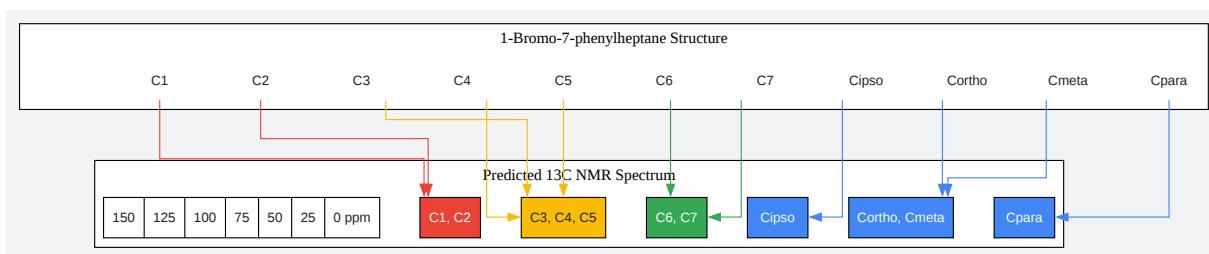
4. Data Processing:

- The acquired Free Induction Decay (FID) is processed using a Fourier transform.

- Phase and baseline corrections are applied to the resulting spectrum to obtain a flat baseline and correctly phased peaks.
- The chemical shifts are referenced to the TMS signal at 0.0 ppm.

Structural and Spectral Correlation

The following diagram illustrates the logical relationship between the molecular structure of **1-bromo-7-phenylheptane** and its predicted ^{13}C NMR spectrum. Each unique carbon atom is labeled and linked to its corresponding predicted chemical shift region on a simplified spectral axis.



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Caption: Structure of **1-bromo-7-phenylheptane** and its predicted ^{13}C NMR chemical shift regions.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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